Azido-PEG16-Boc

Description

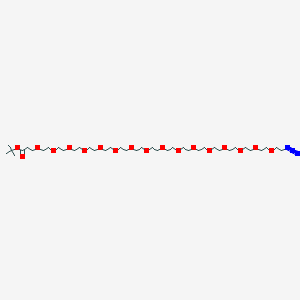

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H77N3O18/c1-39(2,3)60-38(43)4-6-44-8-10-46-12-14-48-16-18-50-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-41-42-40/h4-37H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMACWJWKFDASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H77N3O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

876.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for Azido Peg16 T Butyl Ester

Precursor Synthesis and Intermediate Derivatization

The synthesis of Azido-PEG16-t-butyl ester begins with a suitable PEG precursor, typically a PEG diol or a mono-functionalized PEG derivative. A common strategy involves starting with a defined PEG oligomer, such as hexaethylene glycol, and building upon it, or using a commercially available PEG with a terminal hydroxyl group.

A key step in the synthesis is the derivatization of the terminal hydroxyl groups to create reactive intermediates. One of the most common methods is the conversion of the hydroxyl group (-OH) into a better leaving group, such as a tosylate (-OTs) or a mesylate (-OMs). This is typically achieved by reacting the PEG precursor with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine. The reaction is usually performed in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) at reduced temperatures to control reactivity.

For instance, the monotosylation of a PEG-diol can be selectively achieved, preparing the molecule for the subsequent introduction of the azide (B81097) group at one end. This selective activation is crucial for producing heterobifunctional PEGs.

Another approach involves the initial preparation of an α-allyl-ω-hydroxyl PEG through the ring-opening polymerization of ethylene (B1197577) oxide. This precursor allows for subsequent modifications at both ends of the polymer chain. The hydroxyl end can then be derivatized into a leaving group for azidation.

The other terminus of the PEG chain must be a carboxylic acid, which is then protected as a t-butyl ester. The synthesis of a hydroxy-PEG-acid precursor can be achieved through various methods. One such method is the oxo-Michael addition of a hydroxyl-terminated PEG to t-butyl acrylate. This reaction directly introduces the protected carboxylic acid moiety. The hydroxyl group of this intermediate can then be activated (e.g., by tosylation) for the subsequent azide introduction.

| Intermediate | Precursor | Reagents | Purpose |

| HO-PEG16-OMs | HO-PEG16-OH | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | Activation of one hydroxyl group for azidation. |

| HO-PEG16-OTs | HO-PEG16-OH | p-Toluenesulfonyl chloride (TsCl), Pyridine | Activation of one hydroxyl group for azidation. |

| HO-PEG16-COOH | HO-PEG16-OH | Succinic anhydride, DMAP | Introduction of a terminal carboxylic acid. |

| HO-PEG16-COOtBu | HO-PEG16-OH | t-butyl acrylate | Introduction of a protected carboxylic acid. |

Strategies for Azide Group Introduction

The introduction of the azide functional group is a critical step in the synthesis of Azido-PEG16-t-butyl ester. The azide moiety is highly valuable due to its ability to participate in bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "click chemistry".

The most prevalent method for introducing the azide group onto a PEG chain is through a nucleophilic substitution reaction (SN2). This involves reacting an activated PEG intermediate, such as PEG-tosylate or PEG-mesylate, with an azide salt, typically sodium azide (NaN3).

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, and often requires heating to proceed at a reasonable rate. The tosylate or mesylate group is an excellent leaving group, readily displaced by the nucleophilic azide ion. This two-step procedure, involving mesylation/tosylation followed by azidation, is known to be highly efficient, often resulting in quantitative conversion of the terminal group to an azide.

Typical Reaction Scheme:

Activation: PEG-OH + MsCl/TsCl + Base → PEG-OMs/OTs + Base·HCl

Substitution: PEG-OMs/OTs + NaN3 → PEG-N3 + NaOMs/NaOTs

This method's efficiency ensures that the final product has a high degree of functionalization, which is essential for its subsequent use in conjugation applications. The progress of the reaction can be monitored by techniques like NMR spectroscopy, observing the disappearance of the signal corresponding to the methylene protons adjacent to the leaving group and the appearance of a new signal for the methylene protons adjacent to the azide group.

| Parameter | Description | Reference |

| Reactants | PEG-mesylate or PEG-tosylate, Sodium Azide (NaN3) | |

| Solvent | Dimethylformamide (DMF), Ethanol, or other polar aprotic solvents | |

| Temperature | Typically elevated (e.g., reflux) to facilitate the reaction | |

| Yield | Generally high, often quantitative (>95%) |

tert-Butyl Ester Formation and Protection Protocols

The tert-butyl (t-butyl) ester serves as a protecting group for the carboxylic acid functionality on the PEG linker. This protection is necessary to prevent the carboxylic acid from participating in unintended side reactions during the introduction of the azide group or subsequent conjugation steps. The t-butyl group is favored because it is stable under a variety of reaction conditions but can be removed under specific, mild acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid.

There are several methods for the formation of the t-butyl ester on a PEG chain:

Reaction with tert-Butyl Acetate: A PEG precursor with a terminal carboxylic acid can be esterified using tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide.

Michael Addition to tert-Butyl Acrylate: A PEG precursor with a terminal hydroxyl group can be reacted with tert-butyl acrylate in a Michael addition reaction. This is an efficient way to introduce a propionate t-butyl ester at the terminus.

Reaction with Di-tert-butyl dicarbonate (Boc2O): While more commonly used for protecting amines, variations of this chemistry can be applied to form t-butyl esters from carboxylic acids under specific catalytic conditions.

The choice of method depends on the available PEG precursor and the desired final structure. For Azido-PEG16-t-butyl ester, a synthetic route might involve first creating a Hydroxy-PEG16-t-butyl ester intermediate, followed by activation of the hydroxyl group and subsequent azidation.

The stability of the t-butyl ester is a key feature. It is resistant to basic conditions and many nucleophiles, making it compatible with the azide introduction step (which often uses basic conditions or nucleophilic reagents). Deprotection is typically achieved by treating the compound with an acid like TFA, which cleaves the ester to reveal the free carboxylic acid and releases isobutylene as a byproduct. This selective deprotection allows the carboxylic acid to be used for further reactions, such as amide bond formation with an amine-containing molecule, after the azide end has been conjugated.

| Protection Method | Reagents | Key Features | Reference |

| Esterification | Carboxylic Acid, tert-Butyl Acetate, Acid Catalyst (e.g., HClO4) | Direct esterification of a terminal carboxyl group. | |

| Michael Addition | Hydroxyl-PEG, tert-Butyl Acrylate, Base Catalyst | Forms a propionate ester linkage. | |

| Deprotection | Reagents | Key Features | Reference |

| Acidolysis | Trifluoroacetic Acid (TFA), Formic Acid | Mild conditions, high yield, volatile byproducts. |

General Purification and Characterization Methodologies

The purification and characterization of Azido-PEG16-t-butyl ester and its synthetic intermediates are essential to ensure the final product's purity and structural integrity, which are critical for its intended applications.

Purification: Due to the hydrophilic nature of the PEG backbone, purification can be challenging. Standard methods include:

Precipitation: The PEG derivative is often precipitated from the reaction solvent (e.g., DCM or THF) by adding a non-solvent like cold diethyl ether or hexane. This process effectively removes many small-molecule impurities.

Aqueous Extraction: Washing the organic solution of the PEG derivative with aqueous solutions (e.g., saturated NH4Cl or brine) can remove water-soluble reagents and byproducts.

Column Chromatography: Silica gel chromatography can be used, but the polar nature of PEG can lead to difficult separations. Reversed-phase high-performance liquid chromatography (HPLC) is often more effective for purifying PEG derivatives and can separate molecules based on differences in their end groups.

Ion Exchange Chromatography: This technique is useful for purifying intermediates that are charged, such as those with a free carboxylic acid, to remove unreacted neutral species.

Characterization: A combination of spectroscopic and spectrometric techniques is used to confirm the structure and purity of the synthesized compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the successful modification of the PEG end groups. The large signal from the repeating ethylene glycol units (-O-CH2-CH2-O-) often dominates the spectrum, but the signals for the protons on the carbons adjacent to the terminal azide and t-butyl ester groups appear in distinct regions, allowing for confirmation of the structure and quantification of the functionalization efficiency. 13C NMR provides complementary structural information.

Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful tool for determining the molecular weight and molecular weight distribution of polymers like PEG. It can confirm the addition of the azide and t-butyl ester groups by the corresponding mass shift. Electrospray ionization (ESI) MS is also used.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the presence of specific functional groups. A characteristic sharp peak around 2100 cm-1 confirms the presence of the azide group.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC is used to determine the molecular weight and polydispersity index (PDI) of the PEG derivative, ensuring the polymer chain has not degraded during synthesis.

| Technique | Information Obtained |

| 1H NMR | Confirmation of end-group modification, quantification of functionalization. |

| MALDI-TOF MS | Molecular weight, molecular weight distribution, confirmation of mass addition. |

| FTIR | Presence of functional groups (e.g., strong azide stretch at ~2100 cm-1). |

| HPLC/SEC | Purity, molecular weight, and polydispersity. |

Scalability Considerations for Research Applications

Scaling up the synthesis of Azido-PEG16-t-butyl ester from laboratory benchtop to quantities required for extensive research or preclinical studies presents several challenges. Key considerations include reaction efficiency, purification methods, and cost-effectiveness.

Challenges in Scaling Up:

Purification: Methods that are straightforward on a small scale, such as column chromatography, become cumbersome, expensive, and time-consuming when handling larger quantities of PEG derivatives. The high viscosity and water solubility of PEG compounds further complicate large-scale purification.

Reaction Control: Maintaining consistent reaction conditions (e.g., temperature, stirring) in larger reactors can be difficult, potentially leading to side reactions or incomplete conversions and affecting the final product's quality and purity.

Handling of Reagents: Some reagents used in the synthesis, such as sodium azide, are toxic and require special handling procedures, which become more complex at a larger scale.

Strategies for Scalable Synthesis:

Process Optimization: Optimizing reaction conditions, such as solvent choice, reaction time, and temperature, can maximize yield and minimize the formation of byproducts, simplifying subsequent purification steps. A study on Azido PEG NHS esters highlights the importance of adjusting parameters like pH and extraction solvents for scalable production.

Chromatography-Free Purification: Developing synthetic routes that avoid chromatographic purification is highly desirable for scalability. Relying on methods like precipitation and extraction can make the process more efficient and economical.

Solid-Phase Synthesis: For certain PEG derivatives, solid-phase synthesis offers a significant advantage for scalability. In this approach, the PEG chain is anchored to a solid support. Reagents and solvents are flowed through the reactor, and excess reagents and byproducts are simply washed away. This eliminates the need for complex purification of intermediates and allows for the use of excess reagents to drive reactions to completion.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

By carefully considering these factors, it is possible to develop a robust and scalable process for the synthesis of Azido-PEG16-t-butyl ester suitable for a wide range of research applications.

Chemical Reactivity and Orthogonal Functionalization Strategies of Azido Peg16 T Butyl Ester

Azide (B81097) Reactivity in "Click" Chemistry

The azide group is a cornerstone of "click" chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility. The azide moiety is exceptionally stable under most biological and organic synthesis conditions, yet it participates in a few highly specific and rapid reactions. This bioorthogonal nature allows for the precise labeling and conjugation of molecules in complex environments.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that involves the ligation of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is characterized by its high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments over a broad pH range (4 to 12).

The mechanism is not a concerted cycloaddition but a stepwise process facilitated by the copper(I) catalyst. The process begins with the formation of a copper-acetylide intermediate, which then reacts with the azide group. This catalytic cycle dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.

Common protocols for performing CuAAC with PEG-azide compounds involve an in situ reduction of a Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. To prevent copper precipitation and enhance reaction efficiency, a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included, particularly in aqueous media.

| Component | Function | Common Examples |

| Copper Source | Catalyst | Copper(II) sulfate (B86663) (CuSO₄), Copper(I) iodide (CuI) |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium Ascorbate |

| Ligand | Stabilizes the Cu(I) catalyst, increases solubility | THPTA, Tris(benzyltriazolylmethyl)amine (TBTA) |

| Solvent | Reaction Medium | Water, t-BuOH/H₂O, DMSO, DMF |

This table summarizes typical components used in CuAAC protocols.

To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a copper-free variant of the azide-alkyne cycloaddition. The driving force for SPAAC is the ring strain of a cyclooctyne derivative, which readily reacts with an azide to form a triazole ring.

Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). The reaction of the azide group on Azido-PEG16-t-butyl ester with a DBCO-functionalized molecule, for instance, proceeds rapidly and with high specificity under physiological conditions without the need for any catalyst. The PEG linker in the compound can enhance SPAAC kinetics by increasing the distance between the azide and any larger molecule it is attached to, thereby minimizing steric hindrance and improving accessibility.

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Alkyne | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Biocompatibility | Limited by copper cytotoxicity | High, widely used in living systems |

| Reaction Rate | Very fast with catalyst | Fast, dependent on cyclooctyne structure |

This table provides a comparative overview of CuAAC and SPAAC reactions.

Beyond cycloaddition reactions, the azide group can undergo the Staudinger ligation. This reaction occurs between an azide and a specifically engineered triarylphosphine, such as one bearing an ortho-ester group. The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to produce a stable amide bond and a phosphine (B1218219) oxide byproduct.

The Staudinger ligation is highly chemoselective and bioorthogonal, as neither the azide nor the phosphine moiety is typically found in biological systems. While its reaction kinetics are generally slower than click chemistry reactions, it remains a valuable tool for bioconjugation, particularly in applications where copper catalysts must be avoided and strained alkynes are not available.

tert-Butyl Ester Deprotection Mechanisms

The tert-butyl (t-butyl) ester serves as a robust protecting group for the carboxylic acid functionality. Its stability under neutral and basic conditions allows for selective reactions at the azide terminus without affecting the ester. The deprotection is typically achieved under acidic conditions, enabling the unmasking of the carboxylic acid at a desired point in a synthetic sequence.

The t-butyl ester is readily cleaved under acidic conditions to generate the corresponding carboxylic acid. A common reagent for this transformation is neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). The mechanism proceeds via protonation of the ester oxygen, followed by the loss of a stable tertiary carbocation (the t-butyl cation). This cation is then typically neutralized by deprotonation to form isobutylene gas or trapped by a nucleophile or scavenger present in the reaction mixture.

The generation of gaseous byproducts (isobutylene and CO₂ if a Boc-protecting group is also cleaved) makes the reaction thermodynamically favorable and simplifies purification. A variety of other acids, including formic acid, p-toluenesulfonic acid, and hydrochloric acid, can also be used for deprotection.

| Acid Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in DCM, room temperature | Highly effective and common; volatile and easily removed. |

| Hydrochloric Acid (HCl) | Anhydrous, in an organic solvent (e.g., dioxane) | Strong acid, effective for complete deprotection. |

| Formic Acid | Often used neat or as a solvent | Milder acid, suitable for more sensitive substrates. |

| Zinc Bromide (ZnBr₂) | Lewis acid in DCM | Offers chemoselectivity in the presence of other acid-labile groups. |

This table outlines common reagents and conditions for t-butyl ester deprotection.

The acid-labile nature of the t-butyl ester makes it a key component in orthogonal protection strategies, particularly in peptide and complex molecule synthesis. A widely used orthogonal pair is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile t-butyl group.

In a molecule containing both an Fmoc-protected amine and a t-butyl-protected carboxylic acid, the Fmoc group can be selectively removed using a base (e.g., piperidine in DMF) without affecting the t-butyl ester. Conversely, the t-butyl ester can be cleaved with an acid like TFA while leaving the Fmoc group intact. This orthogonality allows for precise, stepwise modifications at different sites of a molecule. The t-butyl ester is also compatible with protecting groups that are removed by hydrogenolysis (e.g., benzyl esters) or other specific reagents, providing a versatile toolkit for complex chemical synthesis.

Applications in Advanced Bioconjugation Chemistry

Conjugation to Peptides and Proteins

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacological and pharmacokinetic properties of therapeutic peptides and proteins. nih.govfrontiersin.org This modification can enhance stability, increase circulation half-life, and reduce the immunogenicity of the biomolecule. frontiersin.orgwalshmedicalmedia.com Azido-PEG16-t-butyl ester serves as a valuable reagent in this context, offering multiple pathways for conjugation.

Site-Specific and Non-Site-Specific Conjugation ApproachesThe functional groups on Azido-PEG16-t-butyl ester permit both targeted and random conjugation strategies.

Site-Specific Conjugation: This approach involves attaching the PEG linker to a predetermined site on the protein or peptide, resulting in a homogeneous product with preserved bioactivity. nih.govresearchgate.net The azide (B81097) moiety of Azido-PEG16-t-butyl ester is ideal for site-specific modification via azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". precisepeg.com This can be achieved by first introducing an alkyne-containing unnatural amino acid into the protein's structure at a specific location. The azide on the PEG linker then reacts exclusively with this alkyne group, ensuring a precisely controlled point of attachment. nih.gov This method is advantageous for producing uniform conjugates, which is critical for therapeutic applications. nih.gov

Non-Site-Specific Conjugation: This method typically involves reacting the linker with common, naturally occurring amino acid residues on the protein surface, such as lysine (B10760008). walshmedicalmedia.com For Azido-PEG16-t-butyl ester, this requires deprotection of the t-butyl ester group under acidic conditions to reveal a terminal carboxylic acid. broadpharm.combroadpharm.com This carboxylic acid can then be activated, often by converting it into an N-hydroxysuccinimide (NHS) ester, which readily reacts with the primary amine groups on lysine residues. ijrpr.com Because proteins usually have multiple lysine residues on their surface, this method results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. nih.govwalshmedicalmedia.com

| Approach | Functional Group Used | Target Residue/Moiety | Key Chemistry | Product Homogeneity |

| Site-Specific | Azide (-N₃) | Genetically encoded alkyne-containing amino acid | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) precisepeg.comnih.gov | High |

| Non-Site-Specific | t-Butyl Ester (deprotected to -COOH) | Lysine (-NH₂) | Amide bond formation (e.g., via NHS-ester activation) walshmedicalmedia.comijrpr.com | Low (Heterogeneous) |

Influence of PEG16 on Conjugate Solubility and StabilityThe attachment of PEG chains significantly alters the physicochemical properties of proteins and peptides.nih.govThe PEG16 spacer in Azido-PEG16-t-butyl ester, though of moderate length, imparts crucial benefits to the resulting bioconjugate.

Solubility: The hydrophilic nature of the polyethylene glycol chain improves the water solubility of the conjugate. walshmedicalmedia.com This is particularly beneficial when conjugating hydrophobic molecules or proteins that are prone to aggregation. By creating a protective hydrophilic shield, the PEG chain can prevent intermolecular interactions that lead to precipitation. biochempeg.com Studies have shown that PEGylation can increase protein solubility by over 11-fold. nih.gov

Stability: PEGylation is known to enhance the conformational and colloidal stability of proteins. nih.govnih.gov The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the conjugate's resistance to degradation and extending its circulating half-life in vivo. walshmedicalmedia.comnih.gov The changes to the protein's surface solvation caused by the PEG chain play a key role in increasing its conformational stability. nih.gov Higher molecular weight PEGs generally lead to greater enhancement in stability. nih.gov

Methodologies for Characterization of PEGylated BiomoleculesThe structural changes and potential heterogeneity introduced by PEGylation necessitate a range of analytical techniques for proper characterization.nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is often used to separate different PEGylated species and assess the purity of the conjugate. However, the conditions must be optimized for each specific compound. nih.gov

Mass Spectrometry (MS): MS is a primary tool for characterizing PEGylated proteins. walshmedicalmedia.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC/MS) are used to determine the precise molecular weight of the conjugate and the degree of PEGylation (the number of PEG chains attached). nih.govwalshmedicalmedia.comacs.org Tandem mass spectrometry can further elucidate the specific sites of modification. acs.org

| Technique | Information Provided | Reference |

| SDS-PAGE | Estimation of apparent molecular weight and assessment of heterogeneity. | nih.gov |

| HPLC | Separation of PEGylated species, purity assessment. | nih.gov |

| Mass Spectrometry (MS) | Accurate average molecular weight, degree of PEGylation, identification of conjugation sites. | nih.govwalshmedicalmedia.comacs.org |

| Circular Dichroism (CD) | Assessment of changes in protein secondary and tertiary structure upon conjugation. | researchgate.net |

Functionalization of Oligonucleotides and Nucleic Acid Constructs

The principles of bioconjugation using Azido-PEG16-t-butyl ester extend to the modification of nucleic acids. Functionalized oligonucleotides are essential tools in diagnostics, therapeutics, and nanotechnology. The azide group on the linker is particularly well-suited for click chemistry reactions with oligonucleotides that have been synthesized to include a terminal alkyne group. precisepeg.com This allows for the efficient and site-specific attachment of the PEG linker to the 5' or 3' end of the nucleic acid strand, or even at an internal position. nih.gov The PEG16 chain can improve the solubility and pharmacokinetic properties of therapeutic oligonucleotides, such as siRNA, and can act as a flexible spacer for attaching other functional molecules like fluorescent dyes or targeting ligands. frontiersin.org

Glycoconjugate Synthesis and Carbohydrate Labeling

Carbohydrates and glycans play critical roles in biological recognition processes. Labeling them with probes or conjugating them to other molecules is key to studying their function. Azido-PEG16-t-butyl ester can be used in glycoconjugate synthesis through its azide functionality. For instance, a carbohydrate can be modified with an alkyne group, which can then be specifically reacted with the azide of the PEG linker via a click reaction. This strategy allows for the PEGylation of carbohydrates, which can be used to develop targeted drug delivery systems or to attach glycans to protein surfaces, a process that can influence the protein's folding and stability. nih.gov

Development of Antibody-Drug Conjugate (ADC) Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. biochempeg.com The linker that connects the antibody to the drug is a critical component, influencing the ADC's stability, solubility, and efficacy. nih.gov Azido-PEG16-t-butyl ester is a valuable building block for constructing these linkers.

The azide group provides a modern and efficient handle for conjugation. Site-specific conjugation technologies are increasingly favored for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which leads to improved safety and efficacy. nih.govmdpi.com The azide allows for the use of click chemistry to attach the linker to an antibody that has been engineered to contain an alkyne group, or to attach a payload that has been modified with an alkyne. nih.gov This results in a stable, covalent triazole linkage. broadpharm.com Azido-PEG16-t-butyl ester is a non-cleavable linker component, meaning the payload is released only upon degradation of the antibody within the target cell. creative-biolabs.com

| Component of Azido-PEG16-t-butyl ester | Function in ADC Linker Development |

| Azide Group | Enables site-specific "click chemistry" conjugation to alkyne-modified antibodies or payloads, leading to homogeneous ADCs. nih.gov |

| PEG16 Spacer | Increases hydrophilicity and solubility of the ADC, reduces aggregation, and improves pharmacokinetics. biochempeg.comresearchgate.net |

| t-Butyl Ester | A protected carboxylic acid that can be deprotected and used as a handle to attach the cytotoxic payload during linker synthesis. |

Integration into Proteolysis-Targeting Chimera (PROTAC) Constructs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govsoton.ac.uk These molecules are composed of three distinct parts: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker connecting the two. researchgate.net The linker is a critical component that significantly influences the physicochemical properties and biological activity of the PROTAC. soton.ac.ukresearchgate.net Azido-PEG16-t-butyl ester is a bifunctional, flexible linker specifically designed for the modular and efficient synthesis of PROTACs. Its structure incorporates a long polyethylene glycol (PEG) chain, which provides desirable properties for PROTAC development. precisepeg.combroadpharm.com

Design Principles of Azido-PEG16-t-butyl Ester as a PROTAC Linker

The rational design of a PROTAC linker is essential for achieving optimal degradation efficacy. The structure of Azido-PEG16-t-butyl ester is based on several key principles that address the challenges of PROTAC development, including solubility, ternary complex formation, and synthetic accessibility.

Terminal Azide (N₃) Group : One terminus of the linker is functionalized with an azide group. This group serves as a versatile chemical handle for "click chemistry," one of the most efficient and widely used bioconjugation methods. medchemexpress.com Specifically, the azide group can undergo a highly specific and high-yield copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne. nih.gov This allows for the straightforward and robust covalent attachment of the linker to a POI or E3 ligase ligand that has been pre-functionalized with an alkyne moiety, forming a stable triazole ring. researchgate.net

Terminal t-butyl Ester Group : The other terminus features a carboxylic acid protected as a t-butyl ester. The tert-butyl group is a common acid-labile protecting group in organic synthesis. broadpharm.com Its purpose is to mask the reactive carboxylic acid during the initial conjugation step (e.g., the click reaction), preventing unwanted side reactions. This protecting group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free carboxylic acid. broadpharm.combroadpharm.com The unmasked carboxylic acid is then available for subsequent coupling, typically forming an amide bond with an amine-containing ligand. This orthogonal strategy allows for controlled, stepwise assembly of the PROTAC molecule.

The combination of these features makes Azido-PEG16-t-butyl ester a powerful tool for constructing PROTAC libraries, where linker length and composition can be systematically varied to optimize degradation activity. nih.gov

| Component | Function in PROTAC Design | Key Advantages |

|---|---|---|

| PEG16 Chain | Provides optimal length and flexibility for ternary complex formation. | Enhances hydrophilicity and aqueous solubility of the PROTAC. precisepeg.comaxispharm.com |

| Azide (N₃) Group | Serves as a reactive handle for click chemistry (CuAAC). | Enables highly efficient, specific, and high-yield conjugation to alkyne-modified ligands. |

| t-butyl Ester Group | Acts as a protecting group for a terminal carboxylic acid. | Allows for orthogonal, sequential synthesis by preventing premature reactions of the carboxyl group. broadpharm.com |

Methodological Considerations for PROTAC Synthesis

The use of Azido-PEG16-t-butyl ester simplifies the synthesis of PROTACs, typically following a convergent and modular strategy. This approach involves synthesizing the POI ligand and E3 ligase ligand separately and then connecting them using the linker in the final steps.

The synthetic sequence generally involves two main conjugation steps:

Azide-Alkyne Cycloaddition : The first step is the covalent attachment of the linker to one of the two ligands (either the POI-binding warhead or the E3-recruiting anchor). The ligand must be functionalized with a terminal alkyne. The conjugation is achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This reaction is known for its high efficiency, mild reaction conditions, and exceptional selectivity, resulting in the formation of a stable 1,4-disubstituted triazole linkage. Typical reaction conditions involve a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate. diva-portal.org

Deprotection and Amide Coupling : Following the successful conjugation of the first ligand, the t-butyl ester protecting group at the other end of the PEG linker is removed. This is typically accomplished by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (B109758) (DCM). broadpharm.com This step quantitatively yields the free carboxylic acid. The newly exposed carboxylic acid is then activated and coupled to an amine group on the second ligand. Standard peptide coupling reagents are employed for this amide bond formation, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). diva-portal.org

This stepwise methodology provides a reliable and flexible route to the final PROTAC molecule, allowing for purification of intermediates and confirming the success of each synthetic step.

| Synthetic Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1. Linker Conjugation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized ligand, CuSO₄, Sodium Ascorbate | Covalently attaches the linker's azide group to the first ligand via a stable triazole ring. diva-portal.org |

| 2. Deprotection | Acid-catalyzed hydrolysis | Trifluoroacetic Acid (TFA) | Removes the t-butyl ester to expose the terminal carboxylic acid for the next reaction. broadpharm.com |

| 3. Final Ligand Coupling | Amide Bond Formation | Amine-functionalized ligand, HATU, DIPEA | Forms a stable amide bond to connect the second ligand, completing the PROTAC synthesis. diva-portal.org |

Role in Materials Science and Surface Engineering

Surface Functionalization of Nanoparticles

The modification of nanoparticle surfaces is crucial for their application in various fields, including nanomedicine and diagnostics. Azido-PEG16-t-butyl ester is an effective reagent for this purpose, enabling precise control over the surface properties of nanoparticles.

The covalent attachment of Azido-PEG16-t-butyl ester to nanoparticle surfaces is most commonly achieved through the azide (B81097) group's participation in click chemistry reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where the azide group of the PEG linker reacts with an alkyne-functionalized nanoparticle surface to form a stable triazole linkage. This method is highly efficient and can be performed under mild conditions, making it suitable for a variety of nanoparticle materials.

Another strategy involves strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry reaction. In this approach, the azide group reacts with a strained alkyne, such as a cyclooctyne, that is present on the nanoparticle surface. The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for biomedical applications. These click chemistry approaches offer a robust and versatile means of covalently attaching Azido-PEG16-t-butyl ester to nanoparticles, providing a stable and well-defined surface modification.

The density of the PEG chains on the nanoparticle surface, known as the grafting density, is a critical parameter that influences the nanoparticle's behavior. By carefully controlling the reaction conditions, such as the stoichiometry of the reactants, it is possible to modulate the surface density of the PEG16 chains. The conformation of the PEG chains can range from a "mushroom" regime at low grafting densities to a "brush" regime at high grafting densities.

In the mushroom conformation, the PEG chains are relatively far apart and adopt a coiled structure. In the brush conformation, the chains are closely packed and are forced to extend away from the nanoparticle surface. The transition between these conformations is dependent on the grafting density and the molecular weight of the PEG. Achieving a high-density brush conformation is often desirable for maximizing the "stealth" properties of the nanoparticles.

Table 1: Factors Influencing PEG Surface Density and Conformation

| Factor | Influence on Surface Density and Conformation |

| Reactant Stoichiometry | Increasing the ratio of Azido-PEG16-t-butyl ester to nanoparticles generally leads to a higher surface density. |

| Reaction Time | Longer reaction times can allow for more complete surface coverage, increasing the grafting density. |

| Solvent | The choice of solvent can affect the accessibility of the nanoparticle surface and the reactivity of the functional groups. |

| PEG Chain Length | While the focus is on PEG16, it is a general principle that for a given grafting density, longer PEG chains will transition to a brush conformation more readily. |

The PEGylation of nanoparticles with molecules like Azido-PEG16-t-butyl ester has a profound impact on their interactions with biological systems. One of the most significant effects is the reduction of protein adsorption to the nanoparticle surface. This is due to the formation of a hydrophilic layer by the PEG chains, which sterically hinders the approach of proteins.

This reduction in protein adsorption leads to the "stealth effect," which allows the nanoparticles to evade recognition and uptake by the mononuclear phagocyte system (MPS), a part of the body's immune system responsible for clearing foreign particles. By avoiding the MPS, the circulation time of the nanoparticles in the bloodstream is significantly prolonged. This extended circulation time is crucial for therapeutic nanoparticles to reach their target site. The ability of PEGylated nanoparticles to avoid the MPS is a key factor in their enhanced therapeutic efficacy.

Table 2: Effects of PEG16 Surface Modification on Nanoparticle-Biological System Interactions

| Interaction | Effect of PEG16 Functionalization |

| Protein Adsorption | Significantly reduced due to steric hindrance from the hydrophilic PEG layer. |

| Mononuclear Phagocyte System (MPS) Uptake | Decreased, leading to a "stealth effect" and prolonged circulation time. |

| Biocompatibility | Generally improved due to the inert and non-immunogenic nature of PEG. |

Polymer Modification and Grafting Techniques

Azido-PEG16-t-butyl ester is also a valuable building block for the synthesis of more complex polymeric architectures, including PEGylated polymers and hydrogels.

The azide functionality of Azido-PEG16-t-butyl ester makes it an ideal reagent for the synthesis of PEGylated polymers using click chemistry. In a "grafting to" approach, pre-formed polymers containing alkyne groups can be reacted with Azido-PEG16-t-butyl ester to create graft copolymers with PEG side chains. This method allows for the precise control over the grafting density and the length of the PEG chains.

Alternatively, in a "grafting from" approach, the azide group can be used to initiate the polymerization of other monomers, although this is a less common application for this specific molecule. The primary utility lies in its ability to efficiently attach PEG16 chains to a polymer backbone via the highly reliable azide-alkyne click reaction. This approach is used to impart the desirable properties of PEG, such as hydrophilicity and biocompatibility, to a wide range of polymers.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Azido-PEG16-t-butyl ester can be used as a component in the formation of hydrogels through click chemistry-based crosslinking. For instance, it can be reacted with multi-alkyne functionalized molecules to form a crosslinked network. The PEG component of the molecule contributes to the hydrophilicity and biocompatibility of the resulting hydrogel.

Similarly, in the development of polymeric scaffolds for tissue engineering, Azido-PEG16-t-butyl ester can be used to functionalize the surface of the scaffold material. This can improve the scaffold's biocompatibility and can also provide a means to subsequently attach bioactive molecules through the deprotected carboxylic acid group. The use of click chemistry in these applications allows for the formation of well-defined and stable structures under mild conditions, which is often a requirement for biomedical applications.

Functionalization of Biomaterials and Biosensors

Azido-PEG16-t-butyl ester plays a crucial role in the surface modification of biomaterials and biosensors, aiming to enhance their biocompatibility, specificity, and functionality. The long polyethylene (B3416737) glycol (PEG) chain is particularly effective in reducing non-specific protein adsorption, a critical factor in the performance of medical implants and diagnostic devices.

The functionalization process typically involves a multi-step approach. Initially, the t-butyl ester group can be hydrolyzed under acidic conditions to reveal a terminal carboxylic acid. This carboxylic acid can then be activated, often using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester readily reacts with primary amines on the surface of a biomaterial or a biosensor, forming a stable amide bond.

Once the Azido-PEG16-COOH is anchored to the surface, the terminal azide group becomes available for the covalent attachment of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the specific and oriented immobilization of proteins, peptides, antibodies, or nucleic acids that have been pre-functionalized with an alkyne group. This precise control over biomolecule orientation is essential for maximizing their biological activity, for instance, ensuring that the antigen-binding sites of an antibody are accessible.

A common application is in the development of highly sensitive and specific biosensors, such as those based on Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM). By creating a PEGylated surface that resists non-specific binding, the signal-to-noise ratio of the sensor is significantly improved. Subsequent "click" chemistry immobilization of a specific biorecognition element, like an antibody, ensures that only the target analyte is captured and detected.

The following table illustrates the typical improvement in performance of a biosensor after functionalization with a heterobifunctional PEG linker, leading to reduced non-specific binding and enhanced specific binding.

| Surface Modification Stage | Non-Specific Binding (ng/cm²) | Specific Antigen Binding (ng/cm²) |

| Bare Gold Surface | 55 | 15 |

| PEGylated Surface | 5 | 120 |

This table presents representative data compiled from studies on similar heterobifunctional PEG linkers used in biosensor development.

Creation of Self-Assembled Monolayers (SAMs) with Tailored Properties

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate, providing a powerful method for tailoring the interfacial properties of materials. Azido-PEG16-t-butyl ester, when appropriately modified, can be used to create well-defined SAMs, particularly on gold surfaces, which are common in electronics and biosensing.

To form a SAM on gold, the Azido-PEG16-t-butyl ester must first be converted to a thiol-terminated molecule. This can be achieved by reacting the deprotected carboxylic acid with a compound containing both an amine and a thiol group, such as cysteamine, using EDC/NHS chemistry. The resulting molecule, Azido-PEG16-cysteamine, possesses a terminal thiol group that readily forms a strong covalent bond with a gold surface.

The self-assembly process results in a densely packed monolayer where the PEG chains extend away from the surface. This creates a hydrophilic and bio-inert layer that effectively passivates the underlying substrate. The terminal azide groups of the SAM are then exposed to the surrounding environment, creating a "clickable" surface.

These azide-terminated SAMs serve as versatile platforms for the subsequent immobilization of a wide array of molecules functionalized with alkynes. This allows for the creation of surfaces with precisely controlled chemical and biological properties. For example, by patterning the SAM or by sequentially "clicking" different molecules, surfaces with spatially defined regions of different functionalities can be fabricated.

The properties of the SAM, such as its thickness and packing density, can be characterized by various surface-sensitive techniques, including ellipsometry, contact angle goniometry, and X-ray photoelectron spectroscopy (XPS). The success of the subsequent "click" reaction can be confirmed by the change in these properties upon introduction of the alkyne-modified molecule.

The table below shows typical characterization data for a gold surface before and after the formation of an Azido-PEG-thiol SAM and subsequent "click" reaction with an alkyne-containing peptide.

| Surface State | Water Contact Angle (°) | Ellipsometric Thickness (nm) |

| Bare Gold | 85 ± 3 | 0 |

| Azido-PEG-Thiol SAM | 35 ± 2 | 8.5 ± 0.5 |

| After "Click" with Peptide | 55 ± 3 | 10.2 ± 0.6 |

This table presents illustrative data based on the characterization of similar azido-terminated PEG SAMs on gold surfaces.

Contributions to Chemical Biology and Molecular Probe Development

Design and Synthesis of Molecular Probes for Biomolecular Labeling

The modular nature of Azido-PEG16-t-butyl ester makes it a key building block in the creation of molecular probes for the specific labeling and detection of biomolecules. The azide (B81097) functionality allows for its efficient and specific conjugation to molecules containing a terminal alkyne or a strained cyclooctyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. These "click" reactions are highly efficient, biocompatible, and proceed under mild conditions, making them ideal for the modification of sensitive biological molecules.

The synthesis of such a probe would typically involve the following steps:

Functionalization of a fluorescent dye with an alkyne group.

Reaction of the alkyne-modified fluorophore with Azido-PEG16-t-butyl ester via a click reaction.

Deprotection of the t-butyl ester to yield a carboxylic acid, which can then be conjugated to a biomolecule (e.g., via amide bond formation with an amine on a protein).

Alternatively, the t-butyl ester can be deprotected first, and the resulting azido-PEG16-acid can be conjugated to a biomolecule, followed by the click reaction with an alkyne-fluorophore.

Affinity probes are designed to selectively bind to a specific target protein, allowing for its isolation and identification. Azido-PEG16-t-butyl ester can be utilized in the construction of these probes by linking a target-binding molecule (the affinity "head") to a reporter tag (such as biotin).

A general strategy for the development of an affinity probe using this linker is as follows:

A known ligand for a protein of interest is modified with a terminal alkyne.

Azido-PEG16-t-butyl ester is reacted with an alkyne-functionalized biotin molecule via click chemistry.

The t-butyl ester of the resulting biotin-PEG16-azide is hydrolyzed to the corresponding carboxylic acid.

The carboxylic acid is then coupled to the alkyne-modified ligand, yielding the final affinity probe.

The PEG16 linker in this construct serves to extend the biotin tag away from the ligand, which can improve its accessibility for binding to avidin or streptavidin resins during affinity purification procedures.

Strategies for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that employs active site-directed covalent probes to assess the functional state of enzymes in complex biological samples. nih.gov Azido-PEG16-t-butyl ester can be incorporated into the design of two-step ABPP probes. In this approach, a probe containing a reactive group (or "warhead") that covalently modifies the active site of a target enzyme and a bioorthogonal handle (like an alkyne) is introduced to a proteome. nih.gov

Following the labeling of the target enzyme, a reporter molecule functionalized with a complementary bioorthogonal group (an azide) is added, which then attaches to the probe-enzyme conjugate via a click reaction. Azido-PEG16-t-butyl ester can be used to synthesize the azide-functionalized reporter tag. For example, it can be conjugated to a fluorophore or biotin. The use of a smaller probe in the initial labeling step often improves cell permeability and reduces steric hindrance at the active site. The subsequent attachment of the larger reporter-PEG conjugate allows for visualization or enrichment of the labeled proteins.

Applications in Ligand Discovery and Library Generation

The principles of click chemistry, enabled by reagents like Azido-PEG16-t-butyl ester, are highly applicable to ligand discovery and the generation of compound libraries. precisepeg.com By using a building-block approach, diverse libraries of potential ligands can be rapidly synthesized.

For example, a core scaffold with an alkyne handle can be reacted with a variety of azide-containing building blocks, including Azido-PEG16-t-butyl ester that has been pre-functionalized with different chemical moieties at the deprotected ester terminus. This modular approach allows for the systematic variation of the linker length and the nature of the appended group, facilitating the exploration of the structure-activity relationship (SAR) of potential ligands for a given biological target.

Utilization in Enzyme Inhibitor Synthesis and Screening Methodologies

Azido-PEG16-t-butyl ester can be employed in the synthesis of enzyme inhibitors, particularly in the construction of bivalent or targeted inhibitors. For instance, two different inhibitor pharmacophores, each functionalized with a complementary click chemistry handle (one with an alkyne, the other with an azide derived from Azido-PEG16-t-butyl ester), can be linked together. The PEG16 spacer can be crucial for spanning the distance between two binding sites on a single enzyme or on different subunits of an enzyme complex.

Furthermore, this linker is instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govmedchemexpress.comnih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govuni-muenchen.de Azido-PEG16-t-butyl ester can serve as a flexible linker to connect a ligand that binds to the target protein with a ligand that recruits the E3 ligase. The length and flexibility of the PEG16 chain are critical parameters that can be optimized to ensure the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com

A synthetic route to a PROTAC using this linker might involve:

Functionalizing a target protein ligand with an alkyne.

Reacting Azido-PEG16-t-butyl ester with the alkyne-ligand via click chemistry.

Deprotecting the t-butyl ester to reveal the carboxylic acid.

Coupling the carboxylic acid to an amine-functionalized E3 ligase ligand.

Future Perspectives and Emerging Research Directions

Advancements in Orthogonal Bioconjugation Chemistries

The azide (B81097) group is a cornerstone of bioorthogonal chemistry, allowing for covalent modification of biomolecules in complex biological environments without interfering with native biochemical processes. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a workhorse reaction, future advancements focus on improving reaction kinetics, biocompatibility, and expanding the toolkit of compatible reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To mitigate the cellular toxicity associated with copper catalysts, SPAAC has emerged as a powerful alternative. This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides. Future research will likely focus on developing novel cyclooctynes with even faster reaction kinetics and improved stability. The integration of Azido-PEG16-t-butyl ester with these next-generation reagents will enable more efficient and rapid labeling of biomolecules in vivo.

Ligand Development for CuAAC: For applications where CuAAC remains the preferred method, significant progress is being made in the development of copper-chelating ligands. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) not only stabilize the Cu(I) oxidation state required for the reaction but also protect sensitive biomolecules, such as enzymes, from denaturation and activity loss during conjugation.

Alternative Azide Chemistries: Beyond cycloadditions, the Staudinger ligation offers another orthogonal pathway for azide modification. This reaction, which occurs between an azide and a triarylphosphine, forms an aza-ylide intermediate that can be trapped to form a stable amide bond. Although it generally has slower kinetics than click chemistry, ongoing research aims to accelerate this reaction for biological applications.

The table below summarizes and compares the key features of major azide-based bioconjugation chemistries relevant to linkers like Azido-PEG16-t-butyl ester.

| Feature | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Azide, Phosphine (B1218219) | Azide, Terminal Alkyne | Azide, Strained Alkyne (e.g., DBCO, BCN) |

| Catalyst | None | Copper(I) | None |

| Biocompatibility | High | Moderate (Copper toxicity can be a concern) | High |

| Reaction Rate | Slow (k ≈ 0.002 M⁻¹s⁻¹) | Fast (k ≈ 10²-10³ M⁻¹s⁻¹) | Very Fast (k ≈ 1-45 M⁻¹s⁻¹) |

| Key Advantage | Truly bioorthogonal from its inception | High efficiency and reliability, simple reagents | Catalyst-free, ideal for in vivo applications |

| Limitation | Slow kinetics, potential phosphine oxidation | Cellular toxicity of copper catalyst | Requires synthesis of complex, sterically hindered alkynes |

This table is generated based on data from multiple sources.

Integration with Advanced Polymerization Techniques

The distinct functionalities at either end of the Azido-PEG16-t-butyl ester molecule make it a promising candidate for the synthesis of advanced and well-defined polymer architectures. The azide and the ester groups can be used to initiate or terminate controlled polymerization processes, leading to the creation of novel block copolymers and functional materials.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: The azide terminus of the molecule can be incorporated into polymers synthesized via RAFT. Researchers have developed RAFT chain transfer agents (CTAs) and radical initiators that contain azide groups. nih.gov This allows for the synthesis of azide-terminated polymers with controlled molecular weights and low polydispersity. nih.govnih.gov These polymers can then be "clicked" onto alkyne-modified surfaces or biomolecules, a strategy that leverages the orthogonality of both RAFT and click chemistry.

Atom Transfer Radical Polymerization (ATRP): PEG chains can serve as macroinitiators for ATRP to create block copolymers. niscpr.res.in The hydroxyl group that is a precursor to the ester in Azido-PEG16-t-butyl ester could be modified to create an ATRP initiator. Following polymerization of a second block, the terminal azide group remains available for subsequent conjugation, yielding complex, multifunctional architectures.

Ring-Opening Polymerization (ROP): The ester end of the molecule, following deprotection of the t-butyl group and potential reduction to an alcohol, can serve as an initiation site for the ROP of cyclic esters like lactide or caprolactone. researchgate.net This would generate amphiphilic diblock copolymers, where the hydrophilic PEG block is coupled to a biodegradable polyester (B1180765) block. The azide group would cap the hydrophilic terminus, providing a handle for anchoring these self-assembling structures to biological targets.

Exploration in Next-Generation Research Tools

The modular nature of Azido-PEG16-t-butyl ester makes it an ideal building block for constructing sophisticated tools for biomedical research, particularly in the fields of targeted drug delivery and proteomics.

Antibody-Drug Conjugates (ADCs): This molecule is well-suited for the synthesis of ADC linkers. The azide allows for attachment to an antibody (often modified with an alkyne), while the carboxylic acid (after deprotection) allows for covalent linkage to a cytotoxic drug. The 16-unit PEG chain provides the necessary hydrophilicity to improve the solubility and pharmacokinetic properties of the final conjugate.

PROTACs (Proteolysis-Targeting Chimeras): Azido-PEG16-t-butyl ester is a valuable PEG-based linker for the synthesis of PROTACs. upc.edu PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's azide and deprotected carboxyl groups can serve as attachment points for the target-binding ligand and the E3 ligase-binding ligand, respectively. The PEG spacer is crucial for spanning the distance between the two proteins and facilitating the formation of a productive ternary complex. upc.edu

Computational Modeling and Simulation of Azido-PEG16-t-butyl Ester Conjugates

As Azido-PEG16-t-butyl ester is increasingly used to create complex bioconjugates, computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for understanding their behavior at the atomic level. nih.govresearchgate.net While direct modeling of this specific compound is nascent, extensive research on simulating PEGylated systems provides a clear roadmap for future investigations.

The primary goals of such simulations include:

Predicting Physicochemical Properties: Simulations can help predict how PEGylation affects properties like hydrodynamic radius, solubility, and aggregation propensity. By modeling the interactions between the PEG chain and water molecules, researchers can gain insight into the mechanisms by which PEGylation improves the biopharmaceutical profile of therapeutic proteins. mdpi.comnih.gov

Interaction with Biological Targets: A key application is to model the interaction of the entire conjugate with its biological target. For a PEGylated protein, simulations can reveal whether the PEG chain sterically hinders the protein's binding site, potentially reducing its bioactivity. nih.govnih.gov For PROTACs, modeling is critical to ensure the linker is of optimal length and flexibility to allow the two bound proteins to interact effectively.

Rational Design: Ultimately, insights from computational models can guide the rational design of new and improved bioconjugates. By simulating different PEG lengths, attachment sites, or linker chemistries, researchers can optimize conjugate design in silico before undertaking costly and time-consuming laboratory synthesis and testing. acs.org

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Azido-PEG16-t-butyl ester with high purity?

- Methodological Answer : Synthesis requires precise control of reaction stoichiometry, temperature, and reaction time. The azide group (N₃) must be introduced via nucleophilic substitution or click chemistry, while the t-butyl ester group requires protection/deprotection steps to prevent hydrolysis. Characterization via NMR (e.g., verifying the absence of unreacted PEG precursors) and HPLC (purity >96%) is essential. For reproducibility, document reaction conditions (solvent, catalyst) and purification methods (e.g., column chromatography) in detail .

Q. How should researchers handle and store Azido-PEG16-t-butyl ester to maintain stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in moisture-free conditions to prevent ester hydrolysis or azide decomposition. Use desiccants in storage vials. Safety protocols include wearing nitrile gloves, safety goggles, and impervious lab coats due to potential sensitization risks. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. What spectroscopic techniques are optimal for characterizing Azido-PEG16-t-butyl ester?

- Methodological Answer :

- ¹H/¹³C NMR : Identify PEG backbone signals (δ 3.5–3.7 ppm for ethylene oxide units) and t-butyl ester protons (δ 1.4 ppm).

- FT-IR : Confirm azide presence via asymmetric stretching (~2100 cm⁻¹).

- Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight (MW: ~176.22 g/mol for core structure; PEG16 increases MW proportionally) .

Q. How can researchers mitigate side reactions during conjugation of Azido-PEG16-t-butyl ester with alkyne-functionalized molecules?

- Methodological Answer : Optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) by:

- Using degassed solvents (e.g., DMF) to prevent Cu(I) oxidation.

- Adding ligands (e.g., TBTA) to stabilize the catalyst.

- Monitoring reaction progress via TLC or in-situ IR to halt at complete conversion. Post-reaction, purify via dialysis to remove copper residues .

Advanced Research Questions

Q. How can Taguchi experimental design optimize Azido-PEG16-t-butyl ester synthesis for scalable production?

- Methodological Answer : Apply Taguchi’s orthogonal array to test parameters:

- Factors : Catalyst concentration (e.g., CuSO₄), temperature, reaction time.

- Response : Yield, purity.

- Analysis : Use ANOVA to identify dominant factors. For example, catalyst concentration may contribute >75% to yield variance. Validate optimized conditions (e.g., 60°C, 12 hrs) with triplicate runs to ensure robustness .

Q. What strategies resolve contradictions in stability data for Azido-PEG16-t-butyl ester under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) across pH 4–8. Monitor degradation via:

- HPLC : Track ester hydrolysis byproduct formation.

- Kinetic Modeling : Calculate degradation rate constants (k) to identify pH-dependent instability. Conflicting data may arise from buffer catalysis; use non-nucleophilic buffers (e.g., phosphate-free) for clarity .

Q. How does the PEG chain length (n=16) influence the hydrodynamic radius and biodistribution of Azido-PEG16-t-butyl ester conjugates?

- Methodological Answer : Use dynamic light scattering (DLS) to measure hydrodynamic radius. Compare with shorter PEG analogs (n=1, 4, 8) in vitro (e.g., cellular uptake assays) and in vivo (e.g., murine pharmacokinetics). PEG16’s extended conformation may reduce renal clearance, enhancing tumor targeting via the EPR effect. Validate with radiolabeled tracers or fluorescence imaging .

Q. What mechanistic insights explain unexpected byproducts during t-butyl ester deprotection of Azido-PEG16-t-butyl ester?

- Methodological Answer : Investigate acid-mediated deprotection (e.g., TFA/DCM) via LC-MS and 2D NMR. Side products may form from PEG chain scission under harsh conditions. Alternative methods (e.g., enzymatic cleavage or photolabile protecting groups) can minimize degradation. Computational modeling (DFT) may predict vulnerable bonds .

Data Presentation & Reproducibility Guidelines

- Tables : Include purity data (HPLC), stability kinetics (k values), and Taguchi optimization results.

- Figures : Use chromatograms (HPLC/LC-MS), NMR spectra with peak assignments, and biodistribution heatmaps.

- Documentation : Adhere to journal guidelines for experimental details (e.g., Beilstein Journal’s requirement for full synthesis protocols in supplementary data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.